N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide
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Description
N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C21H22N4O6S2 and its molecular weight is 490.55. The purity is usually 95%.
BenchChem offers high-quality N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 'N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide' involves the reaction of two key starting materials, namely 2,6-dimethylmorpholine and 2-(4-aminophenyl)benzo[d]thiazole-6-carboxylic acid hydrazide, followed by several reaction steps to form the final product.
Starting Materials
2,6-dimethylmorpholine, 2-(4-aminophenyl)benzo[d]thiazole-6-carboxylic acid hydrazide
Reaction
Step 1: Dissolve 2-(4-aminophenyl)benzo[d]thiazole-6-carboxylic acid hydrazide in a suitable solvent, such as dimethylformamide (DMF), and add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for several hours to form the intermediate product., Step 2: In a separate flask, dissolve 2,6-dimethylmorpholine in a suitable solvent, such as dichloromethane (DCM), and add a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl). Stir the mixture at room temperature for several hours to form the sulfonylated product., Step 3: Combine the intermediate product from Step 1 and the sulfonylated product from Step 2 in a suitable solvent, such as DMF, and add a base, such as triethylamine (TEA). Stir the mixture at room temperature for several hours to form the desired product, 'N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide'., Step 4: Purify the product by column chromatography using a suitable stationary phase, such as silica gel, and a suitable eluent, such as a mixture of dichloromethane and methanol. Collect the desired product and characterize it using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-12-9-25(10-13(2)31-12)33(27,28)15-5-3-14(4-6-15)20(26)23-24-21-22-16-7-17-18(30-11-29-17)8-19(16)32-21/h3-8,12-13H,9-11H2,1-2H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVJUDSCFSZZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide |
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